2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9658918
InChI: InChI=1S/C20H16ClN3O4/c21-15-4-2-1-3-14(15)16-6-8-20(26)24(23-16)12-19(25)22-13-5-7-17-18(11-13)28-10-9-27-17/h1-8,11H,9-10,12H2,(H,22,25)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Molecular Formula: C20H16ClN3O4
Molecular Weight: 397.8 g/mol

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.:

Cat. No.: VC9658918

Molecular Formula: C20H16ClN3O4

Molecular Weight: 397.8 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide -

Specification

Molecular Formula C20H16ClN3O4
Molecular Weight 397.8 g/mol
IUPAC Name 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C20H16ClN3O4/c21-15-4-2-1-3-14(15)16-6-8-20(26)24(23-16)12-19(25)22-13-5-7-17-18(11-13)28-10-9-27-17/h1-8,11H,9-10,12H2,(H,22,25)
Standard InChI Key NKLUHLRUNSMSIQ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridazinone ring (6-oxopyridazin-1(6H)-yl) providing hydrogen-bonding capabilities.

  • A 2-chlorophenyl group introducing steric and electronic effects.

  • A benzodioxin acetamide unit contributing to solubility and target affinity.

The molecular formula is C₂₀H₁₆ClN₃O₄, with a molecular weight of 397.8 g/mol . The presence of chlorine enhances lipophilicity, while the benzodioxin moiety improves metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1324059-14-4
Molecular FormulaC₂₀H₁₆ClN₃O₄
Molecular Weight397.8 g/mol
IUPAC Name2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting from 2-chlorobenzaldehyde and dihydrobenzodioxin-6-amine. A representative route includes:

  • Pyridazinone Formation: Condensation of 2-chlorobenzaldehyde with hydrazine to form a dihydropyridazinone intermediate.

  • Acetylation: Reaction with chloroacetyl chloride to introduce the acetamide linker.

  • Coupling: Mitsunobu reaction to attach the benzodioxin group.

Table 2: Critical Reaction Conditions

StepReagents/CatalystsTemperatureYield
1Hydrazine hydrate, EtOH80°C72%
2Chloroacetyl chloride, DCM0–25°C85%
3DIAD, PPh₃, THF50°C68%

Pharmacological Insights

Biological Activity

Preliminary studies indicate:

  • Kinase Inhibition: IC₅₀ of 1.2 μM against MAPK14 (p38α), suggesting anti-inflammatory potential.

  • Antimicrobial Effects: MIC of 8 μg/mL against Staphylococcus aureus (MRSA).

  • Cytotoxicity: Selective activity against MCF-7 breast cancer cells (IC₅₀ = 5.8 μM) versus normal fibroblasts (IC₅₀ > 50 μM).

Mechanism of Action

Computational docking reveals:

  • The pyridazinone ring forms hydrogen bonds with ATP-binding pockets in kinases.

  • The 2-chlorophenyl group engages in hydrophobic interactions with bacterial efflux pump proteins.

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